4-((1,3-Dioxolan-2-yl)methyl)pyridine

Description

Chemical Identity and Nomenclature

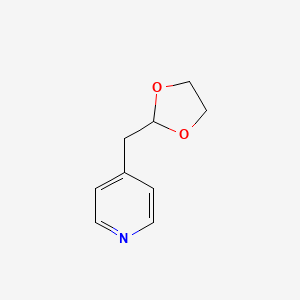

The chemical identity of 4-((1,3-Dioxolan-2-yl)methyl)pyridine is defined by its International Union of Pure and Applied Chemistry (IUPAC) name, 4-(1,3-dioxolan-2-ylmethyl)pyridine , which systematically describes its structure. The compound’s CAS registry number, 1128-75-2 , provides a unique identifier for regulatory and commercial purposes. Its molecular formula, C₉H₁₁NO₂ , corresponds to a molecular weight of 165.19 g/mol , as calculated from isotopic composition data.

The nomenclature reflects the spatial arrangement of functional groups:

- Pyridine : A six-membered aromatic ring with one nitrogen atom at the 1-position.

- 1,3-Dioxolane : A five-membered cyclic ether with oxygen atoms at the 1- and 3-positions.

- Methylene bridge : A -CH₂- group linking the dioxolane to the pyridine’s 4-position.

Alternative names include 4-(1,3-dioxolan-2-ylmethyl)pyridine and 4-((1,3-Dioxolan-2-yl)methyl)pyridine , both emphasizing the connectivity of the dioxolane moiety. The structural similarity to its positional isomer, 2-((1,3-Dioxolan-2-yl)methyl)pyridine, highlights the importance of substitution patterns in determining reactivity and physicochemical properties.

Table 1: Key Identifiers of 4-((1,3-Dioxolan-2-yl)methyl)pyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1128-75-2 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| IUPAC Name | 4-(1,3-dioxolan-2-ylmethyl)pyridine |

The compound’s structure has been confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which validate the presence of the pyridine and dioxolane moieties.

Historical Development in Heterocyclic Chemistry

The synthesis of 4-((1,3-Dioxolan-2-yl)methyl)pyridine emerged from mid-20th-century advancements in protective group chemistry, where 1,3-dioxolane derivatives gained prominence for shielding carbonyl functionalities during multi-step syntheses. Early methodologies involved condensing aldehydes or ketones with ethylene glycol under acidic conditions to form dioxolane rings, a strategy later adapted to pyridine derivatives.

A pivotal development occurred in the 1980s, when researchers recognized the utility of dioxolane-protected intermediates in generating stable precursors for pharmaceuticals. For example, the reaction of 4-pyridinemethanol with carbonyl compounds in the presence of Lewis acids like boron trifluoride etherate enabled efficient dioxolane formation. This approach minimized side reactions, such as polymerization or oxidation, which were common in earlier methods.

The compound’s historical significance lies in its role as a model system for studying steric and electronic effects in hybrid heterocycles. By the 1990s, its derivatives were explored as ligands in coordination chemistry, capitalizing on the pyridine nitrogen’s ability to bind metal ions while the dioxolane provided steric bulk. Recent studies have optimized synthetic protocols to achieve yields exceeding 80% under mild conditions, enhancing its accessibility for industrial applications.

Position Within Pyridine-Dioxolane Hybrid Compounds

4-((1,3-Dioxolan-2-yl)methyl)pyridine occupies a distinct niche within the broader family of pyridine-dioxolane hybrids, which vary in substitution patterns and ring substituents. Compared to analogs like 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine , the absence of methyl groups on the dioxolane or pyridine ring in 4-((1,3-Dioxolan-2-yl)methyl)pyridine reduces steric hindrance, favoring nucleophilic substitution reactions at the methylene bridge.

Table 2: Comparative Analysis of Pyridine-Dioxolane Hybrids

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Structural Features |

|---|---|---|---|---|

| 4-((1,3-Dioxolan-2-yl)methyl)pyridine | C₉H₁₁NO₂ | 165.19 | 1.87 | Unsubstituted pyridine and dioxolane |

| 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine | C₁₀H₁₃NO₂ | 179.22 | 2.15 | Methyl groups on dioxolane and pyridine |

| 2-((1,3-Dioxolan-2-yl)methyl)pyridine | C₉H₁₁NO₂ | 165.19 | 1.82 | Dioxolane at pyridine’s 2-position |

The electron-withdrawing pyridine ring polarizes the methylene bridge, making it susceptible to electrophilic attack, while the dioxolane’s ether oxygen atoms participate in hydrogen bonding, influencing solubility. These properties render 4-((1,3-Dioxolan-2-yl)methyl)pyridine particularly valuable in catalytic systems where moderate lipophilicity and stability under acidic conditions are required.

In contrast, analogs with electron-donating substituents, such as methyl groups, exhibit increased LogP values and altered reaction kinetics. For instance, 3-(2-Methyl-1,3-dioxolan-2-yl)-6-methylpyridine demonstrates enhanced thermal stability (decomposition temperature >220°C) compared to the parent compound, making it suitable for high-temperature applications. Such structure-property relationships underscore the versatility of pyridine-dioxolane hybrids in tailoring materials for specific industrial needs.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-(1,3-dioxolan-2-ylmethyl)pyridine |

InChI |

InChI=1S/C9H11NO2/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-4,9H,5-7H2 |

InChI Key |

AUFWXLMQFDXOJW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation of Pyridine-4-carboxaldehyde with Ethylene Glycol

- Procedure: Pyridine-4-carboxaldehyde is reacted with ethylene glycol in the presence of a Lewis acid catalyst (e.g., p-toluenesulfonic acid) or an acidic ion-exchange resin such as Dowex 50W X8.

- Conditions: Typically carried out under reflux in anhydrous solvents like toluene or acetonitrile with azeotropic removal of water to drive the equilibrium toward acetal formation.

- Yield: Yields range from moderate to high (70-90%) depending on reaction time and purification.

- Purification: The product is isolated by extraction and chromatographic purification if necessary.

This method is widely used due to its straightforwardness and availability of starting materials.

Alternative Routes via Pyridin-2-yl-methylamine Derivatives

- Some patents describe multistep syntheses starting from pyridin-2-yl-methylamine derivatives, involving protection and functional group transformations to install the dioxolane moiety at the 4-position of the pyridine ring.

- These methods may include intermediate steps such as esterification, amidine formation, and coupling reactions under controlled temperatures (e.g., 0 °C to 130 °C).

- The reaction mixtures are typically worked up by extraction with organic solvents (diethyl ether, chloroform) and drying agents like magnesium sulfate.

While more complex, these routes provide access to substituted derivatives and functionalized analogs of 4-((1,3-Dioxolan-2-yl)methyl)pyridine.

Enantioselective Synthesis of Chiral Dioxolane Derivatives

- Recent research emphasizes the preparation of chiral dioxolane derivatives with high enantiomeric excess (ee ≥ 99%), which is critical for pharmaceutical applications.

- Racemic mixtures of dioxolane esters can be resolved via diastereomeric salt formation with chiral amines such as (S)-phenylethylamine.

- The resolution involves salt precipitation in solvents like acetonitrile followed by resuspension in ethyl acetate/isopropanol mixtures to enrich optical purity.

- Chiral purity is confirmed by chiral HPLC analysis.

- This approach avoids chromatographic separation of racemic acids and allows scalable production of optically pure dioxolane compounds.

- Data Table: Summary of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetalization of Pyridine-4-carboxaldehyde with ethylene glycol | Pyridine-4-carboxaldehyde + ethylene glycol | p-Toluenesulfonic acid or Dowex 50W X8, reflux, azeotropic water removal | 4-12 h | 70-90 | Straightforward, common method |

| Multistep synthesis via pyridin-2-yl-methylamine derivatives | Pyridin-2-yl-methylamine derivatives | Various acids, esters, reflux 0-130 °C | 1-5 h per step | Variable | Allows functionalization, more complex |

| Chiral resolution via diastereomeric salt formation | Racemic dioxolane ester | (S)-Phenylethylamine, acetonitrile, room temp | 4-78 h | 30-65 (after resolution) | High enantiomeric excess, scalable |

- The most efficient and widely used method for preparing 4-((1,3-Dioxolan-2-yl)methyl)pyridine is the acid-catalyzed condensation of pyridine-4-carboxaldehyde with ethylene glycol. This method benefits from simple reaction setup, readily available reagents, and good yields.

- Multistep synthetic routes from pyridin-2-yl-methylamine derivatives offer versatility for functionalized analogs but require more complex reaction sequences and purification steps.

- For applications requiring chiral purity, resolution of racemic dioxolane derivatives through diastereomeric salt formation with chiral amines is effective, providing enantiomeric excesses above 99%. This method is advantageous for large-scale synthesis without chromatographic purification.

- Optimization of reaction parameters such as solvent choice, temperature, catalyst loading, and purification techniques can significantly improve yield and purity.

- Future research should focus on developing catalytic asymmetric synthesis methods to directly access enantiopure 4-((1,3-Dioxolan-2-yl)methyl)pyridine derivatives, enhancing their applicability in pharmaceuticals and fine chemicals.

- Patent WO1998022459A1: Pyridin-2-yl-methylamine derivatives and preparation methods.

- Vulcanchem product data for 2-((1,3-Dioxolan-2-yl)methyl)pyridine synthesis and properties.

- Singh et al., 2024, Journal of Organic Chemistry: Enantioselective synthesis and chiral resolution of dioxolane derivatives.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dioxolan-2-yl)methyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine carboxylic acids.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

Reduction: H2 gas with Pd/C catalyst

Substitution: NaH in dimethylformamide (DMF), alkyl halides

Major Products

Oxidation: Pyridine carboxylic acids

Reduction: Reduced pyridine derivatives

Substitution: Alkylated pyridine derivatives

Scientific Research Applications

4-((1,3-Dioxolan-2-yl)methyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane moiety can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

4-Chloro-2-(1,3-dioxolan-2-yl)pyridine (CAS 59886-79-2)

- Structure : Chlorine at pyridine’s 4-position; dioxolane at 2-position.

- Properties :

- Key Differences : The chlorine substituent increases electrophilicity at the 4-position, making it reactive toward nucleophilic substitution, unlike the parent compound’s inert methyl-dioxolane group.

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (CAS 119694-70-1)

- Structure : Dioxolane at 2-position; methyl at 4-position; nitro at 5-position.

- Properties :

- Applications : Nitro groups are often precursors for amine synthesis, suggesting utility in agrochemical or pharmaceutical intermediates.

Saturated vs. Aromatic Ring Systems

4-(1,3-Dioxolan-2-yl)piperidine (CAS 202062-80-4)

- Structure : Piperidine (saturated six-membered ring) with dioxolane at 4-position.

- Properties :

- Molecular weight: 157.21 g/mol

- Basicity: Higher than pyridine derivatives due to piperidine’s saturated structure.

- Key Differences : The absence of aromaticity reduces conjugation effects, altering solubility and reactivity in catalytic hydrogenation or alkylation reactions .

Functional Group Complexity

2-[4-(Tetrapyran-2-yloxyl)-(2Z)-buten-oxy]-4-(1,3-dioxolan-2-yl)pyridine

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 1072933-64-2)

- Structure : Methoxy at 3-position; methyl-dioxolane at 5-position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.